7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves the reaction of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with diketones and β-ketoesters . The reaction conditions often include the use of aromatic aldehydes and arenediazonium salts to form arylidene and arylhydrazo derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit specific kinase enzymes.
Mechanism of Action
The mechanism of action of 7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves the inhibition of tropomyosin receptor kinase A (TrKA), a key enzyme involved in cancer cell proliferation . The compound binds to the active site of TrKA, preventing its activation and subsequent signaling pathways that promote cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDK2, a different kinase enzyme.
Uniqueness
7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific structural configuration that allows for potent inhibition of TrKA, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C26H24N4O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
11-(2,5-dimethoxyphenyl)-4-ethyl-5-(4-methoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C26H24N4O4/c1-5-20-24(16-6-8-17(32-2)9-7-16)25-27-15-19-21(30(25)28-20)12-13-29(26(19)31)22-14-18(33-3)10-11-23(22)34-4/h6-15H,5H2,1-4H3 |
InChI Key |
FPKZTKWDVODZRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
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